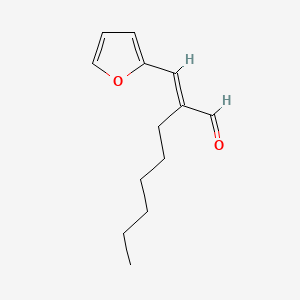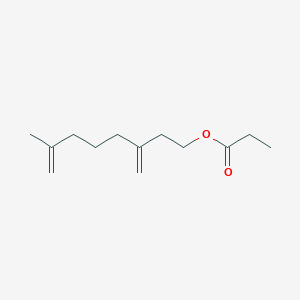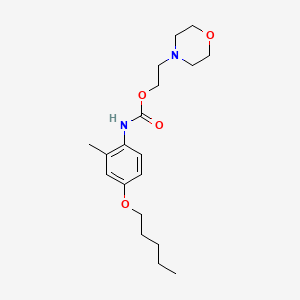
Bis(2,3-dihydroxypropyl) 3,3'-thiodipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate is an organic compound known for its unique chemical structure and properties It is a derivative of 3,3’-thiodipropionic acid, where the carboxyl groups are esterified with 2,3-dihydroxypropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate typically involves the esterification of 3,3’-thiodipropionic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The general reaction scheme is as follows:
3,3’-Thiodipropionic acid+2,3-dihydroxypropyl alcohol→Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate+Water
Industrial Production Methods
In industrial settings, the production of Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can react with the hydroxyl groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antioxidant properties due to the presence of the thioether linkage.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized as an additive in polymers to enhance stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate is primarily related to its ability to interact with free radicals and reactive oxygen species. The thioether linkage can undergo oxidation, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant property is particularly valuable in biological and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Thiodipropionic acid: The parent compound, which lacks the esterified hydroxyl groups.
Didodecyl 3,3’-thiodipropionate: An ester derivative with long alkyl chains, used as an antioxidant in polymers.
3,3’-Dithiodipropionic acid: A disulfide derivative with different reactivity and applications.
Uniqueness
Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate is unique due to the presence of both hydroxyl and thioether functional groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various fields.
Propiedades
Número CAS |
68928-36-9 |
|---|---|
Fórmula molecular |
C12H22O8S |
Peso molecular |
326.37 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 3-[3-(2,3-dihydroxypropoxy)-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C12H22O8S/c13-5-9(15)7-19-11(17)1-3-21-4-2-12(18)20-8-10(16)6-14/h9-10,13-16H,1-8H2 |
Clave InChI |
OOTUIMGUOKCPKY-UHFFFAOYSA-N |
SMILES canónico |
C(CSCCC(=O)OCC(CO)O)C(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)


![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)




![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)




